![molecular formula C17H14N4O2 B5373985 (5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)
(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol, also known as PFI-3, is a small-molecule inhibitor that has shown promising results in scientific research.
Mechanism of Action
(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This disrupts the formation of transcriptional complexes, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against BET proteins, with minimal effects on other bromodomain-containing proteins. In addition, this compound has demonstrated potent anti-proliferative effects in cancer cell lines, with IC50 values in the low micromolar range. This compound has also been shown to inhibit tumor growth in mouse xenograft models.
Advantages and Limitations for Lab Experiments
One advantage of (5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol is its selectivity for BET proteins, which reduces the potential for off-target effects. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
Future research on (5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol could focus on its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, further studies could explore the mechanism of action of this compound and its potential in other disease areas beyond cancer. Finally, the development of more potent and selective BET inhibitors could improve the efficacy and safety of this class of compounds.
Synthesis Methods
The synthesis of (5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol involves the reaction of 2-furancarboxaldehyde with 1-(3-bromo-phenyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with 1H-imidazole-1-ethanol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol has been studied for its potential in cancer research, specifically in the inhibition of the bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. This compound has been shown to selectively inhibit the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
[5-[1-[3-(1H-pyrazol-5-yl)phenyl]imidazol-2-yl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-11-14-4-5-16(23-14)17-18-8-9-21(17)13-3-1-2-12(10-13)15-6-7-19-20-15/h1-10,22H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTIBHUXXZFGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2C3=CC=C(O3)CO)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5373912.png)
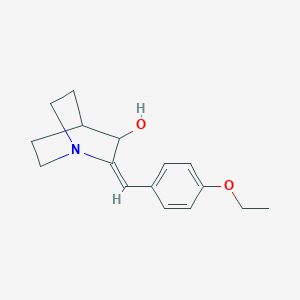

![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
amine hydrochloride](/img/structure/B5373934.png)
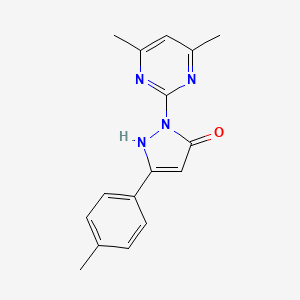
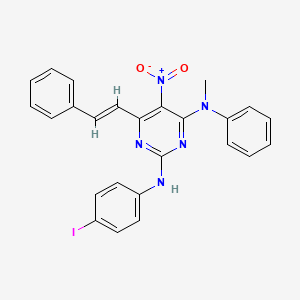
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)
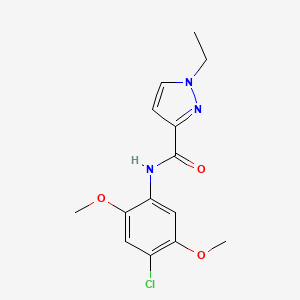
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
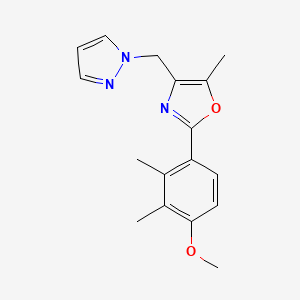
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)